molecular formula C12H20ClNO B1450313 N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride CAS No. 1609404-36-5

N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride

Cat. No.: B1450313
CAS No.: 1609404-36-5
M. Wt: 229.74 g/mol
InChI Key: QNKWSEONCBSDIJ-UHFFFAOYSA-N
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Description

“N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609404-36-5 . It has a molecular weight of 229.75 . The compound is in solid form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H19NO.ClH/c1-3-11-7-5-6-8-12(11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 229.75 .

Scientific Research Applications

Preparation and Enrichment Studies

  • Synthesis of Enriched Ethanamine Derivatives : The hydrochloride of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine and its derivatives have been prepared for further study (Yilmaz & Shine, 1988).

Chemical Structure Analysis

  • Antiestrogen Compound Structure : The crystal structure of N,N-diethyl-2-[(4-phenylmethyl)phenoxy]-ethanamine hydrochloride, an antiestrogen compound, has been analyzed, revealing specific molecular conformations (Hempel et al., 2000).

Biochemical Pharmacology

  • Study of Psychoactive Substances : Research on substituted N-benzylphenethylamines, which include structural analogs of N-Ethyl-2-(2-ethylphenoxy)ethanamine hydrochloride, has shown high potency agonists at 5-HT2A receptors, relevant in understanding their psychoactive properties (Eshleman et al., 2018).

Multifunctional Applications

  • Use in Corrosion Inhibition : The compound 2-(Decylthio)Ethanamine Hydrochloride, a derivative, serves as a multifunctional biocide with corrosion inhibition properties in cooling water systems (Walter & Cooke, 1997).

Antiamoeibic Activity

  • Chalcones with Ethanamine Tail : Chalcones possessing N-substituted ethanamine, related to the compound , have been synthesized and shown to have significant antiamoebic activity (Zaidi et al., 2015).

Novel Synthetic Routes

  • Development of New Synthesis Methods : Research has been conducted on novel synthetic routes for related compounds, indicating the ongoing development and interest in this class of chemicals (Luo et al., 2008).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-11-7-5-6-8-12(11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKWSEONCBSDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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